Oxy Substituent SAR Ranks 2-Dibenzofuryl as Most Effective Across the Azolylalkyloxy Series
In the azolylalkyloxy series, qualitative SAR investigation concluded that the 2-dibenzofuryl group is the most effective oxy substituent for antipicornaviral activity. Compounds 11 (3-methylisoxazole-dibenzofuran) and 22 (4-methylthiazole-dibenzofuran) were described as highly effective in vitro against a broad panel of human rhinoviruses and enteroviruses, with activity comparable to that of Disoxaril [1]. No numeric IC₅₀ or EC₅₀ values for individual compounds are disclosed in the abstract. This is a class-level observation: the dibenzofuran-bearing compounds represent the optimal oxy substituent within the series, but the precise fold-selectivity over phenoxy or benzofuran analogs is not quantified in the available record.
| Evidence Dimension | Oxy substituent SAR ranking (antipicornaviral activity) |
|---|---|
| Target Compound Data | No individual numeric data available; described as 'highly effective' (Compound 11 class) |
| Comparator Or Baseline | Disoxaril (WIN 51711) as reference standard; other oxy substituents tested in the same series |
| Quantified Difference | Not quantifiable from available abstract; 2-dibenzofuryl reported as most effective substituent |
| Conditions | In vitro antipicornaviral assays against human rhinovirus (multiple serotypes) and enteroviruses (1995 publication) |
Why This Matters
For procurement decisions, this class-level ranking justifies selecting the dibenzofuran congener over phenoxy or benzofuran analogs when the goal is to maximize the probability of broad antipicornaviral coverage.
- [1] Diana GD, Rudewicz P, Pevear DC, et al. Novel Azolylalkyloxy Compounds with Antipicornaviral Activity. Journal of Medicinal Chemistry, 1995 (abstract indexed via Scilit). View Source
